2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID
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Overview
Description
2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID is a compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of a sulfonyl group attached to the anthracene moiety, which is further linked to a glycine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile, and may require catalysts or specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, anthracene derivatives, and various substituted anthraquinone compounds. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The anthraquinone moiety can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-benzoylimino-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID is unique due to the presence of the sulfonyl group and glycine residue, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H11NO6S |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C16H11NO6S/c18-14(19)8-17-24(22,23)9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7,17H,8H2,(H,18,19) |
InChI Key |
DURRDEYKNKAQFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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